molecular formula C10H16N2O2 B2494703 [5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine CAS No. 633335-69-0

[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine

Cat. No.: B2494703
CAS No.: 633335-69-0
M. Wt: 196.25
InChI Key: YTAMCIUCGYIQDI-UHFFFAOYSA-N
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Description

[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine: is an organic compound with the molecular formula C10H16N2O2 It is characterized by the presence of a furan ring substituted with a morpholin-4-ylmethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine typically involves the reaction of furan derivatives with morpholine and formaldehyde under specific conditions. One common method includes:

    Starting Materials: Furan, morpholine, and formaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as an acid or base, at elevated temperatures.

    Procedure: The furan derivative is reacted with morpholine and formaldehyde in a solvent like ethanol or methanol. The mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the morpholin-4-ylmethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Medicine:

    Drug Development: It is explored as a potential pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry:

    Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The morpholin-4-ylmethyl group can interact with various enzymes or receptors, modulating their activity. The furan ring may participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • [5-(Morpholin-4-ylmethyl)furan-2-yl]methanol
  • [5-(Morpholin-4-ylmethyl)furan-2-yl]methylamine
  • [5-(Morpholin-4-ylmethyl)furan-2-yl]methyl chloride

Comparison:

  • Structural Differences: While these compounds share the furan and morpholin-4-ylmethyl moieties, they differ in the functional groups attached to the furan ring.
  • Chemical Properties: The presence of different functional groups (e.g., amine, alcohol, chloride) affects their reactivity and solubility.
  • Applications: Each compound may have distinct applications based on its chemical properties. For example, the methanol derivative may be more suitable for use as a solvent or intermediate in organic synthesis, while the chloride derivative may be used in substitution reactions.

Properties

IUPAC Name

[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c11-7-9-1-2-10(14-9)8-12-3-5-13-6-4-12/h1-2H,3-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAMCIUCGYIQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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